molecular formula C16H16N2O4S B5728882 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide

Cat. No.: B5728882
M. Wt: 332.4 g/mol
InChI Key: ICLPXAQQYCUYKX-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Thioether Formation: Introduction of the methylsulfanyl group.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Possible pharmaceutical applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide
  • 2-methoxy-N-(3-nitrophenyl)-4-(methylsulfanyl)benzamide
  • 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(ethylsulfanyl)benzamide

Uniqueness

The presence of both the nitro and methylsulfanyl groups in 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

2-methoxy-N-(2-methyl-3-nitrophenyl)-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-13(5-4-6-14(10)18(20)21)17-16(19)12-8-7-11(23-3)9-15(12)22-2/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLPXAQQYCUYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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